molecular formula C6H11ClO B189002 1-Chlorohex-5-en-2-ol CAS No. 10293-98-8

1-Chlorohex-5-en-2-ol

Cat. No.: B189002
CAS No.: 10293-98-8
M. Wt: 134.6 g/mol
InChI Key: YDIUXTQZSCDIFD-UHFFFAOYSA-N
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Description

1-Chlorohex-5-en-2-ol is an organic compound with the molecular formula C6H11ClO. It is a colorless liquid with a distinctive odor and is characterized by the presence of both an alkene double bond and a hydroxyl functional group. This compound is insoluble in water but soluble in many organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorohex-5-en-2-ol can be synthesized through various methods. One common approach involves the chlorination of hex-5-en-2-ol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

1-Chlorohex-5-en-2-ol is a reactive compound that can undergo various types of chemical reactions:

Oxidation:

Reduction:

Substitution:

Mechanism of Action

The mechanism of action of 1-Chlorohex-5-en-2-ol involves its reactivity with various molecular targets. The presence of both the alkene and hydroxyl groups allows it to participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition. These reactions can modify the structure and function of biological molecules, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-chlorohex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUXTQZSCDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562938
Record name 1-Chlorohex-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10293-98-8
Record name 1-Chlorohex-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorohex-5-en-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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